molecular formula C23H17FN2O2 B2906870 (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327197-25-0

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Katalognummer: B2906870
CAS-Nummer: 1327197-25-0
Molekulargewicht: 372.399
InChI-Schlüssel: JWXGFQDVKMLPKC-RWEWTDSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-[(2-Fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of 2-imino-2H-chromene-3-carboxamides. This structural family is characterized by a chromene backbone fused with an imino group and a carboxamide linkage to a phenyl ring, presenting multiple sites for molecular interaction. Researchers should note that closely related structural analogs within this chemical class have demonstrated significant bioactivity in preclinical studies, showing promise in two primary areas: oncology and radioprotection. Compounds based on the N-phenyl-2H-chromene-3-carboxamide scaffold have been identified as potential radiation countermeasures. One such analog, compound B5, was found to accelerate the recovery of peripheral blood cells in irradiated mice and alleviate damage to the small intestine, spleen, and thymus . Its mechanism appears to involve the downregulation of pro-apoptotic protein p53, upregulation of anti-apoptotic protein Bcl-2, and modulation of the Wnt and MAPK signaling pathways . Furthermore, 2-imino-2H-chromene-3-carboxamide derivatives have been investigated for their cytotoxic properties against various human cancer cell lines. Some derivatives in this family have shown potent activity, in some cases equipotent to standard chemotherapeutic agents like 5-fluorouracil and docetaxel on specific cell lines such as Caco-2 and MCF-7 . This makes them valuable chemical tools for probing cell death mechanisms and a potential starting point for oncology drug discovery. This product is supplied for non-human research purposes only. It is strictly intended for laboratory research use and is not approved for diagnostic, therapeutic, or veterinary applications, or for human use of any kind.

Eigenschaften

IUPAC Name

2-(2-fluoro-4-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-15-11-12-20(19(24)13-15)26-23-18(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXGFQDVKMLPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, with CAS Number 1327183-78-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H17FN2O2C_{23}H_{17}FN_{2}O_{2}, with a molecular weight of 372.4 g/mol. The structure includes a chromene core, which is known for its diverse biological properties.

PropertyValue
CAS Number1327183-78-7
Molecular FormulaC23H17FN2O2
Molecular Weight372.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives of benzothiazoles have demonstrated potent anticancer effects by inducing cell death through mechanisms involving DNA adduct formation and metabolic activation .

Case Study: Antiproliferative Effects
In a comparative study of fluorinated compounds, it was noted that certain derivatives could inhibit cancer cell growth effectively without the biphasic dose-response typically observed in other chemotherapeutics. This suggests that this compound may share similar beneficial properties .

The proposed mechanism for the anticancer activity of this compound involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive species that bind to cellular macromolecules. This binding is crucial for its antiproliferative effects, as it can lead to cellular damage and apoptosis in sensitive cancer cells .

In Vitro Studies

In vitro studies have shown that derivatives of chromene compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Table: Summary of In Vitro Studies on Chromene Derivatives

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study ABreast Cancer5Induction of apoptosis
Study BRenal Cancer10ROS generation and DNA damage
Study COvarian Cancer7Activation of caspases

Clinical Implications

While preclinical studies are promising, clinical data on this compound specifically is limited. However, the structural similarities with other active compounds suggest potential for clinical trials aimed at evaluating efficacy and safety profiles in human subjects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound’s structural analogs differ in substituents on the imino-phenyl ring and the carboxamide group. Key examples include:

Compound Name Substituents (Imino Group) Carboxamide Group Molecular Formula Molecular Weight Key Features
Target Compound 2-fluoro-4-methylphenyl N-phenyl C23H18FN2O2 373.4* Moderate lipophilicity; electron-withdrawing (F) and donating (CH3) groups
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-fluorophenyl N-acetyl C18H13FN2O3 324.31 Reduced steric bulk; acetyl group enhances metabolic stability
(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide 2-chloro-4-fluorophenyl N-phenyl C22H14ClFN2O2 392.8 Higher lipophilicity due to Cl; potential increased cytotoxicity
(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-... 4-(methylsulfanyl)phenyl THF-methyl C22H21ClN2O3S 428.9 Sulfur-containing substituent; improved solubility
Chromeno[2,3-d]pyrimidin-4-one derivatives Fused pyrimidinone heterocycle Varied Varies Varies Enhanced bioactivity (e.g., antitumor, antifungal)

*Calculated based on structural analysis.

Key Observations:
  • Electron-donating groups (CH3): Improve metabolic stability but may reduce reactivity compared to halogenated analogs. Bulkier groups (tetrahydrofuran, acetyl): Influence solubility and bioavailability. For example, the THF-methyl group in likely enhances water solubility compared to the target’s N-phenyl group.
  • Lipophilicity :

    • The target compound’s log P (estimated) falls between the more lipophilic 2-chloro-4-fluorophenyl analog and the less lipophilic N-acetyl derivative .

Q & A

Q. What are the standard synthetic protocols for (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 2-fluoro-4-methylbenzaldehyde and N-phenyl-2H-chromene-3-carboxamide under alkaline conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol . Key steps include:

  • Reaction Optimization : Temperature (60–80°C), solvent polarity, and catalyst selection influence yield. For example, K₂CO₃ in ethanol at 70°C achieves ~75% yield.
  • Purification : Column chromatography or recrystallization is used to isolate the product.
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) tracks reaction progress .

Q. How is the molecular structure of this compound characterized spectroscopically?

Methodological Answer: Structural confirmation relies on:

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) shows distinct signals for the imine proton (δ 8.4–8.6 ppm) and chromene aromatic protons (δ 6.8–7.9 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and fluoro-substituted phenyl carbons .
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₂₃H₁₈FN₂O₂) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the imine group (Z/E isomerism)?

Methodological Answer: The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and the chromene carbonyl group. Key factors include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor the Z-isomer by stabilizing the transition state .
  • Temperature : Lower temperatures (0–25°C) reduce thermal randomization, preserving the Z-configuration .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) confirms stereochemistry. For example, a dihedral angle of 15.2° between the chromene and phenyl rings indicates planarity in the Z-isomer .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar chromene derivatives?

Methodological Answer: Discrepancies arise from substituent effects and assay conditions. Approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the phenyl ring (e.g., Cl vs. F at position 2) reveals that electron-withdrawing groups enhance anticancer activity (e.g., IC₅₀ = 12 μM vs. 25 μM for HCT116 cells) .
  • Standardized Assays : Reproducing bioactivity under controlled conditions (e.g., ATP-based cytotoxicity assays with 48-hour incubation) minimizes variability .
  • Meta-Analysis : Cross-referencing data from independent studies identifies outliers. For example, conflicting solubility data (DMSO vs. ethanol) may reflect aggregation effects .

Key Considerations for Experimental Design

  • Crystallization : Use slow evaporation from ethanol to obtain diffraction-quality crystals for SHELXL refinement .
  • Reaction Monitoring : Combine TLC with HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and measure cytotoxicity at multiple time points .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.